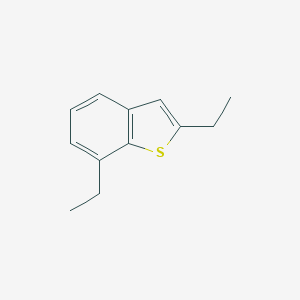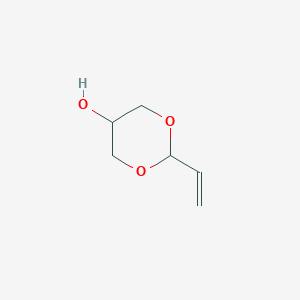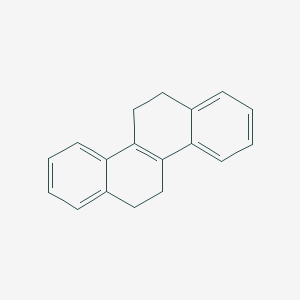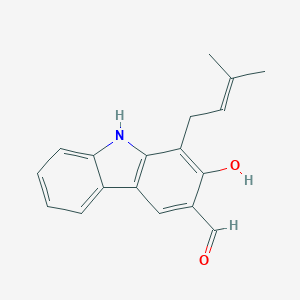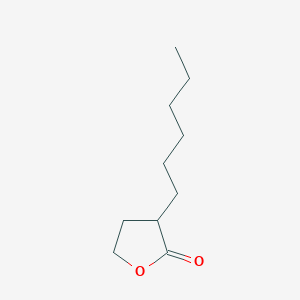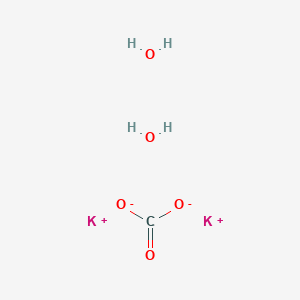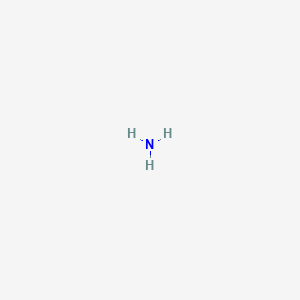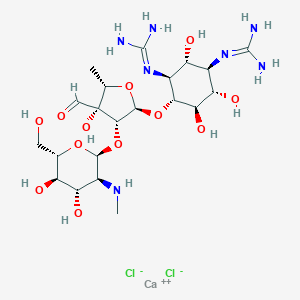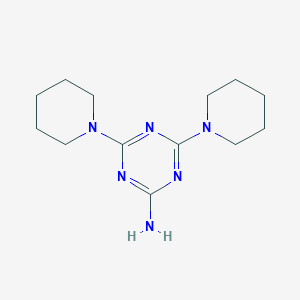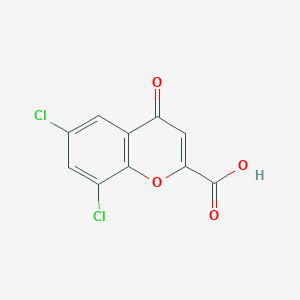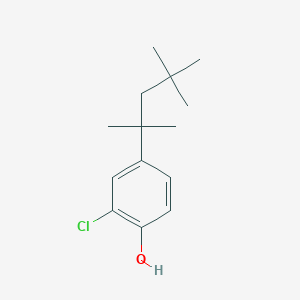
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol, also known as PCMX, is a synthetic compound that belongs to the class of chlorinated phenols. It is widely used as an antimicrobial agent in various personal care products, such as soaps, shampoos, and cosmetics. PCMX has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to inhibit the growth of both planktonic and biofilm-forming microorganisms.
Effets Biochimiques Et Physiologiques
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to have low toxicity and is generally considered safe for use in personal care products. However, some studies have suggested that 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol may have endocrine-disrupting effects and may interfere with hormone signaling pathways. Further research is needed to fully understand the potential health effects of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol exposure.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol is a widely used antimicrobial agent in laboratory experiments due to its broad-spectrum activity and low toxicity. However, it is important to note that 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol may interfere with certain assays and should be used with caution in certain experimental setups.
Orientations Futures
1. Further research is needed to fully understand the potential health effects of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol exposure, particularly with regards to endocrine-disrupting effects.
2. Investigate the potential use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol as a preservative in food and beverages.
3. Develop new formulations of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol with improved antimicrobial activity and reduced toxicity.
4. Investigate the potential use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol in combination with other antimicrobial agents to enhance efficacy against resistant microorganisms.
5. Explore the use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol in novel applications, such as water treatment and agricultural practices.
Méthodes De Synthèse
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol can be synthesized through the reaction of 2,4-dichlorophenol with 1,1,3,3-tetramethylbutyl alcohol in the presence of a strong base, such as sodium hydroxide. The reaction yields 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol as a white crystalline solid, which can be further purified through recrystallization.
Applications De Recherche Scientifique
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. It has been used in various applications, such as wound care, oral care, and surgical hand scrubs. 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has also been investigated for its potential use as a preservative in food and beverages.
Propriétés
Numéro CAS |
17199-24-5 |
|---|---|
Nom du produit |
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol |
Formule moléculaire |
C14H21ClO |
Poids moléculaire |
240.77 g/mol |
Nom IUPAC |
2-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H21ClO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9H2,1-5H3 |
Clé InChI |
CLYCAZNGUGDEBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Cl |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Cl |
Autres numéros CAS |
17199-24-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



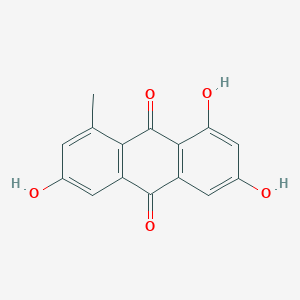
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
